molecular formula C15H25N3O5 B14687966 (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid CAS No. 31325-38-9

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid

Cat. No.: B14687966
CAS No.: 31325-38-9
M. Wt: 327.38 g/mol
InChI Key: HFLSGZWXECPQND-JUUVMNCLSA-N
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Description

The compound (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid is a combination of two amino acids: (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid, also known as L-tyrosine, and (2S)-2,6-diaminohexanoic acid, also known as L-lysine. These amino acids are essential building blocks of proteins and play crucial roles in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • L-Tyrosine

      Biosynthesis: L-tyrosine is synthesized in plants and microorganisms from prephenate, which is derived from the shikimate pathway. The conversion involves the enzyme prephenate dehydrogenase, which converts prephenate to 4-hydroxyphenylpyruvate, followed by transamination to form L-tyrosine.

      Chemical Synthesis: L-tyrosine can be synthesized from phenol through nitration, reduction, and subsequent amination reactions.

  • L-Lysine

      Biosynthesis: L-lysine is synthesized in microorganisms through the diaminopimelate pathway, starting from aspartate. The pathway involves several enzymatic steps, including the conversion of aspartate to diaminopimelate, which is then converted to L-lysine.

      Chemical Synthesis: Industrial production of L-lysine typically involves fermentation using Corynebacterium glutamicum or Escherichia coli, which are engineered to overproduce L-lysine.

Chemical Reactions Analysis

Types of Reactions

  • L-Tyrosine

      Oxidation: L-tyrosine can undergo oxidation to form dopaquinone, which is a key intermediate in the biosynthesis of melanin.

      Nitration: Nitration of L-tyrosine can produce 3-nitrotyrosine, which is a marker of oxidative stress.

      Phosphorylation: L-tyrosine residues in proteins can be phosphorylated by tyrosine kinases, playing a critical role in signal transduction.

  • L-Lysine

      Acetylation: L-lysine residues in proteins can be acetylated, affecting protein function and gene expression.

      Methylation: Methylation of L-lysine residues in histones is involved in the regulation of gene expression.

      Ubiquitination: L-lysine residues can be ubiquitinated, targeting proteins for degradation by the proteasome.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peroxidases

    Nitration: Nitric acid, sodium nitrate

    Phosphorylation: ATP, tyrosine kinases

    Acetylation: Acetyl-CoA, acetyltransferases

    Methylation: S-adenosylmethionine, methyltransferases

    Ubiquitination: Ubiquitin, E1, E2, E3 enzymes

Major Products

    L-Tyrosine: Dopaquinone, 3-nitrotyrosine, phosphorylated tyrosine

    L-Lysine: Acetylated lysine, methylated lysine, ubiquitinated proteins

Scientific Research Applications

    Chemistry: L-tyrosine and L-lysine are used as starting materials for the synthesis of various bioactive compounds and polymers.

    Biology: These amino acids are essential for protein synthesis and are involved in various metabolic pathways.

    Medicine: L-tyrosine is used as a dietary supplement to improve cognitive function and stress response. L-lysine is used to treat herpes simplex infections and to improve calcium absorption.

    Industry: L-tyrosine is used in the production of pharmaceuticals, food additives, and cosmetics. L-lysine is used as a feed additive in animal nutrition to enhance growth and feed efficiency.

Mechanism of Action

  • L-Tyrosine

      Neurotransmitter Synthesis: L-tyrosine is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in mood regulation, stress response, and cognitive function.

      Melanin Production: L-tyrosine is converted to dopaquinone, which undergoes further reactions to produce melanin, the pigment responsible for skin, hair, and eye color.

  • L-Lysine

      Protein Synthesis: L-lysine is an essential amino acid required for protein synthesis. It is incorporated into proteins during translation.

      Calcium Absorption: L-lysine enhances the absorption of calcium from the digestive tract and its retention in the kidneys, contributing to bone health.

Comparison with Similar Compounds

  • L-Tyrosine

      L-Phenylalanine: L-phenylalanine is a precursor to L-tyrosine and shares similar metabolic pathways. L-tyrosine is directly involved in neurotransmitter synthesis, while L-phenylalanine must first be converted to L-tyrosine.

      L-Dopa: L-dopa is a direct precursor to dopamine and is used in the treatment of Parkinson’s disease. Unlike L-tyrosine, L-dopa can cross the blood-brain barrier and is directly converted to dopamine in the brain.

  • L-Lysine

      L-Arginine: L-arginine is another essential amino acid involved in protein synthesis and the production of nitric oxide, a vasodilator. While both amino acids are important for growth and development, L-lysine is specifically involved in calcium absorption and collagen formation.

      L-Ornithine: L-ornithine is a non-proteinogenic amino acid involved in the urea cycle. It is produced from L-arginine and plays a role in detoxifying ammonia in the liver. Unlike L-lysine, L-ornithine is not incorporated into proteins.

Properties

CAS No.

31325-38-9

Molecular Formula

C15H25N3O5

Molecular Weight

327.38 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C9H11NO3.C6H14N2O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10)/t8-;5-/m00/s1

InChI Key

HFLSGZWXECPQND-JUUVMNCLSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N

Related CAS

31325-38-9

Origin of Product

United States

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